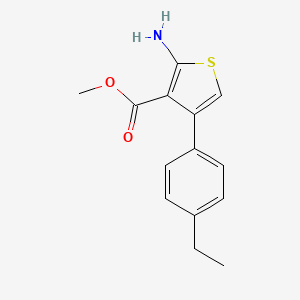

Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-9-4-6-10(7-5-9)11-8-18-13(15)12(11)14(16)17-2/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHNJSDIOXJGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352747 | |

| Record name | methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350989-89-8 | |

| Record name | methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

This guide provides a comprehensive overview and detailed procedural instructions for the synthesis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, serving as crucial intermediates in the synthesis of various bioactive molecules.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of 2-Aminothiophenes

The 2-aminothiophene scaffold is a privileged five-membered heterocyclic motif that is a cornerstone in the synthesis of numerous compounds with a wide array of biological activities.[2][3][4] These derivatives have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2][3] The versatility of the 2-aminothiophene core allows for extensive chemical modifications, making it an attractive building block for the development of novel therapeutic agents.[5][6] The title compound, this compound, is a valuable intermediate for creating a library of derivatives for further pharmacological evaluation.

The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis

The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7][8][9] This multicomponent reaction, named after its discoverer Karl Gewald, involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[7][9][10] The reaction is lauded for its operational simplicity, the ready availability of starting materials, and its ability to generate molecular diversity in a single step.[6][11]

Reaction Mechanism: A Stepwise Elucidation

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key steps:[7][12]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (4-ethylacetophenone) and the active methylene compound (methyl cyanoacetate). This step forms a stable α,β-unsaturated cyanoester intermediate.[7][12]

-

Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the enolate of the Knoevenagel product.

-

Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene ring system.[7]

The overall reaction can be depicted as follows:

Below is a DOT language representation of the logical workflow of the Gewald reaction.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of the title compound. The protocol is a self-validating system, with each step designed to ensure optimal yield and purity.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Purity |

| 4-Ethylacetophenone | C₁₀H₁₂O | 148.20 | 937-30-4 | ≥97% |

| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 105-34-0 | ≥99% |

| Elemental Sulfur | S | 32.07 | 7704-34-9 | ≥99.5% |

| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | ≥99% |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Reagent Grade |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-ethylacetophenone (0.05 mol, 7.41 g).[13]

-

Addition of Reagents: To the flask, add methyl cyanoacetate (0.05 mol, 4.95 g) and elemental sulfur (0.05 mol, 1.60 g) in 30 mL of methanol.[13]

-

Catalyst Addition: With continuous stirring, slowly add morpholine (5 mL) dropwise over a period of 30 minutes at a temperature of 35-40 °C.[13] The use of a basic catalyst like morpholine is crucial for the initial condensation step.[9][10]

-

Reaction Progression: After the addition of morpholine is complete, heat the reaction mixture to 45 °C and maintain this temperature with stirring for 3 hours.[13] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

-

Purification: Collect the solid product by filtration and wash it with cold ethanol.[13] The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.[13]

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Melting Point: Determination of the melting point range.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

-

FT-IR: To identify characteristic vibrational frequencies of the functional groups (e.g., N-H, C=O, C-S).

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Safety and Handling Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Methyl cyanoacetate is a combustible liquid and can cause skin and eye irritation.[14]

-

Morpholine is a corrosive and flammable liquid.

-

Elemental sulfur is a flammable solid.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Gewald reaction provides a robust and efficient pathway for the synthesis of this compound. This technical guide outlines a reliable and reproducible protocol, grounded in established chemical principles. The versatility of the 2-aminothiophene core, coupled with the efficiency of the Gewald synthesis, makes this methodology a valuable tool for researchers in the field of medicinal chemistry and drug discovery. By following the detailed procedures and safety precautions outlined in this document, researchers can confidently synthesize this important chemical intermediate for further investigation and development.

References

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Vertex AI Search.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett.

- Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC.

- Gewald reaction. Wikipedia.

- Gewald Reaction. Organic Chemistry Portal.

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2021). The Journal of Organic Chemistry.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate.

- Gewald Reaction. J&K Scientific LLC.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.

- Thiophene synthesis. Organic Chemistry Portal.

- 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. (2017). PubMed.

- Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2021). PMC.

- A green chemistry approach to gewald reaction. (2015). Der Pharma Chemica.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2011). Arkivoc.

- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals.

- Methyl cyano acetate, 99% 105-34-0 India. Ottokemi.

- What is the most feasible route for the synthesis of Methyl cyanoacetate?. Guidechem.

- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.

- 4-Ethylacetophenone. ChemicalBook.

- Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis. ChemicalBook.

- METHYL CYANOACETATE FOR SYNTHESIS. CDH Fine Chemical.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. asianpubs.org [asianpubs.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Physicochemical properties of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and its role as a versatile synthon for more complex heterocyclic systems.[1] This document details the primary synthetic route to this class of compounds via the Gewald reaction, including a discussion of the underlying mechanism and a detailed experimental protocol. A central focus is placed on the predicted physicochemical and spectroscopic properties of the title compound, based on data from closely related analogues. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiophene-based compounds in drug discovery and materials science.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a privileged heterocyclic structure in modern drug development.[2][3] Its prevalence stems from its chemical stability, ease of functionalization, and its ability to serve as a pharmacophore for a wide array of biological targets. Compounds incorporating this scaffold have demonstrated significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] The versatility of the 2-aminothiophene ring allows it to act as a synthetic building block for various fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves of great interest in medicinal chemistry.[5] The title compound, this compound, represents a specific analogue designed to explore structure-activity relationships, with the 4-ethylphenyl group providing lipophilic character and the methyl ester and amino groups offering sites for further chemical modification.

Synthesis and Mechanistic Rationale

The most efficient and widely adopted method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component reaction first reported in the 1960s.[6][7] This reaction is valued for its operational simplicity, the accessibility of its starting materials, and its tolerance of a wide range of substituents.[7]

The Gewald Reaction Mechanism

The reaction proceeds through three principal stages, initiated by a base catalyst such as a secondary or tertiary amine (e.g., morpholine, triethylamine).[8]

-

Knoevenagel-Cope Condensation: The base catalyzes the condensation between the α-methylene ketone (4-ethylacetophenone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound without promoting significant self-condensation of the ketone.[8][9]

-

Michael Addition of Sulfur: Elemental sulfur adds to the activated α,β-unsaturated nitrile. This step is complex and involves the nucleophilic attack of the enolate on the sulfur ring (typically S₈), leading to the formation of a sulfurated intermediate.[9]

-

Intramolecular Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring.[9]

The overall workflow is a powerful example of reaction telescoping, where multiple transformations occur in a single pot, enhancing efficiency and reducing waste.

Caption: Synthetic pathway via the Gewald multicomponent reaction.

Physicochemical Characterization

As of the date of this guide, specific experimental data for this compound is not widely published. The following properties are predicted based on its chemical structure and established data from structurally similar analogues.

Chemical Structure

Sources

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Crystal Structure and Properties of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-aminothiophenes represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1] This technical guide focuses on Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, a member of this versatile class of heterocyclic compounds. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the latest search, this document provides a comprehensive analysis based on closely related structures, established synthetic methodologies, and spectroscopic data from analogous compounds. We will delve into the anticipated molecular geometry, key physicochemical properties, a detailed protocol for its synthesis via the Gewald reaction, and the broader context of its potential therapeutic applications. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 2-aminothiophene scaffold.

Introduction: The Significance of 2-Aminothiophene Derivatives

The 2-aminothiophene moiety is a privileged scaffold in drug discovery, renowned for its broad spectrum of pharmacological activities. These include antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor properties.[1] The versatility of the thiophene ring system, coupled with the synthetic tractability of the Gewald reaction, has led to the generation of extensive libraries of derivatives for biological screening.[2] Compounds bearing the 2-aminothiophene-3-carboxylate core have shown promise as selective cytostatic agents, highlighting their potential in oncology research.[3] The title compound, this compound, combines this active core with a 4-ethylphenyl substituent, a feature that can modulate lipophilicity and target engagement.

Predicted Crystal Structure and Molecular Geometry

Although a specific crystal structure for this compound has not been reported, we can infer its key structural features from the crystallographic data of analogous compounds, such as Ethyl 2-amino-4-methylthiophene-3-carboxylate.[4][5]

It is anticipated that the thiophene ring will be essentially planar. The substituents at the 2, 3, and 4 positions—the amino group, the methyl carboxylate group, and the 4-ethylphenyl group, respectively—will lie close to the plane of the thiophene ring. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester is a common feature in these types of structures and is expected to be present, contributing to the overall planarity of the molecule.[4]

The 4-ethylphenyl group will be oriented at a dihedral angle with respect to the thiophene ring, the exact angle being influenced by steric hindrance and crystal packing forces. Intermolecular interactions, such as hydrogen bonds involving the amino group and potentially weak C-H···π interactions, are likely to play a significant role in the solid-state packing of the molecules.

Table 1: Predicted Crystallographic and Molecular Parameters

| Parameter | Predicted Value/Characteristic | Rationale based on Analogs[4][5] |

| Crystal System | Monoclinic or Triclinic | Common for substituted thiophenes |

| Space Group | P2₁/c or P-1 | Frequently observed for similar structures |

| Key Bond Lengths | C-S (thiophene): ~1.72 Å | Consistent with thiophene ring geometry |

| C=C (thiophene): ~1.37 Å | ||

| C-N (amino): ~1.34 Å | Partial double bond character | |

| C=O (ester): ~1.22 Å | Typical carbonyl bond length | |

| Key Bond Angles | C-S-C (thiophene): ~92° | Characteristic of a five-membered ring |

| Angles around sp² carbons: ~120° | ||

| Hydrogen Bonding | Intramolecular N-H···O | Stabilizes the planar conformation |

| Intermolecular N-H···O/S | Dictates crystal packing |

Synthesis and Characterization

The most common and efficient method for the synthesis of 2-aminothiophene-3-carboxylates is the Gewald reaction .[1] This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis

Reaction: 4'-Ethylacetophenone + Methyl cyanoacetate + Sulfur → this compound

Materials:

-

4'-Ethylacetophenone

-

Methyl cyanoacetate

-

Elemental Sulfur (powdered)

-

Diethylamine (or other suitable base)

-

Ethanol (or other suitable solvent)

Procedure:

-

To a solution of 4'-ethylacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, add powdered elemental sulfur (1.1 equivalents).

-

To this stirred suspension, add diethylamine (1.5 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux (typically 50-70 °C) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Spectroscopic Data

Based on data from similar compounds like Methyl 2-amino-4-phenylthiophene-3-carboxylate[6], the following spectroscopic characteristics are anticipated:

-

¹H NMR:

-

Singlet for the thiophene H-5 proton (if not substituted).

-

Broad singlet for the NH₂ protons.

-

Singlet for the OCH₃ protons of the ester.

-

Multiplets for the aromatic protons of the 4-ethylphenyl group.

-

Quartet and triplet for the ethyl group protons.

-

-

¹³C NMR:

-

Signals corresponding to the quaternary and CH carbons of the thiophene ring.

-

Signal for the carbonyl carbon of the ester.

-

Signal for the methoxy carbon.

-

Signals for the carbons of the 4-ethylphenyl group.

-

-

IR (KBr, cm⁻¹):

-

N-H stretching vibrations (symmetric and asymmetric) in the range of 3300-3500 cm⁻¹.

-

C=O stretching of the ester group around 1660-1680 cm⁻¹.

-

C=C stretching of the thiophene and phenyl rings.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₅NO₂S).

-

Potential Biological and Therapeutic Relevance

Derivatives of 2-aminothiophene-3-carboxylate have garnered significant interest in drug development due to their diverse biological activities. The introduction of different substituents on the thiophene and phenyl rings allows for the fine-tuning of their pharmacological profiles.

-

Antimicrobial and Antifungal Activity: Many 2-aminothiophene derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[7][8] The title compound, with its lipophilic 4-ethylphenyl group, could potentially exhibit enhanced membrane permeability and, consequently, potent antimicrobial effects.

-

Anticancer Properties: Certain 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as novel cytostatic agents with selectivity for specific cancer cell lines, including prostate cancer and T-cell lymphoma.[3] They have been shown to induce apoptosis and cause cell cycle arrest.[3] The specific substitution pattern of this compound warrants its investigation as a potential anticancer agent.

-

Other Potential Applications: The 2-aminothiophene scaffold has also been explored for its anti-inflammatory, analgesic, and antioxidant activities, suggesting a broad therapeutic potential for this class of compounds.[1]

Visualization of Key Concepts

Molecular Structure

Caption: Workflow for the Gewald synthesis of the title compound.

Conclusion

This compound is a promising, yet understudied, member of the pharmacologically significant 2-aminothiophene class of compounds. While its specific crystal structure remains to be elucidated, a comprehensive understanding of its likely molecular geometry, physicochemical properties, and synthetic pathways can be derived from the extensive literature on analogous compounds. The established Gewald synthesis provides a reliable route for its preparation, enabling further investigation into its biological activities. Given the demonstrated potential of related derivatives as antimicrobial and anticancer agents, this compound represents a valuable target for future research in medicinal chemistry and drug development.

References

- Prasad, et al. (2015). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 5(2), 285-293.

- Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic deriv

- Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1038-1044.

- Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.

- Polshettiwar, V. (2018). Therapeutic importance of synthetic thiophene. Journal of Heterocyclic Chemistry, 55(8), 1815-1834.

- Methyl 2-amino-4-phenylthiophene-3-carboxyl

- Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.

- Ethyl 2-amino-4-methylthiophene-3-carboxyl

- Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.

- Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.

- Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)

- Ethyl-2-amino-4-phenyl thiophene-3-carboxyl

- Methyl 2-amino-4-(4-butylphenyl)

- 174072-89-0(Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)

- Process for preparing thiophene derivatives.

- Propyl 2-amino-4-(4-ethylphenyl)

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. africaresearchconnects.com [africaresearchconnects.com]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene of significant interest to researchers and professionals in drug development. The methodologies and data presented herein are grounded in established chemical principles and supported by authoritative references, ensuring scientific integrity and practical applicability.

Introduction

2-Aminothiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of extensive research. The title compound, this compound, is a valuable intermediate, offering multiple reaction sites for the synthesis of diverse molecular scaffolds. This guide will detail a reliable synthetic route to this compound via the Gewald reaction and provide a thorough analysis of its expected spectroscopic characteristics.

Synthesis via the Gewald Reaction: A Mechanistic Approach

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction offers a convergent and atom-economical pathway to the target molecule from readily available starting materials.[1][3]

The synthesis of this compound proceeds through the reaction of 4-ethylacetophenone, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[1]

Reaction Scheme:

Caption: The Gewald multicomponent reaction for the synthesis of the target compound.

The reaction mechanism is initiated by a Knoevenagel condensation between the 4-ethylacetophenone and methyl cyanoacetate, catalyzed by the base, to form an α,β-unsaturated nitrile intermediate.[2] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[2]

Experimental Protocol

This protocol is adapted from established procedures for the Gewald synthesis of related 2-aminothiophenes.[4][5][6]

Materials:

-

4-Ethylacetophenone

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or Triethylamine)

-

Methanol (or Ethanol)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylacetophenone (10 mmol, 1.48 g), methyl cyanoacetate (10 mmol, 0.99 g), and elemental sulfur (12 mmol, 0.38 g).

-

Add 30 mL of methanol as the solvent.

-

To this stirred suspension, add morpholine (2 mL) dropwise over a period of 5 minutes.

-

Heat the reaction mixture to 50-60 °C and maintain stirring for 2-3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the crude product with cold methanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound as a crystalline solid.

Spectroscopic Data (Predicted)

As of the time of this writing, a complete set of published spectroscopic data for this compound is not available. However, based on the extensive data available for structurally analogous compounds, such as Methyl 2-amino-4-phenylthiophene-3-carboxylate[4] and Ethyl 2-amino-4-methylthiophene-3-carboxylate,[5] a highly accurate prediction of the spectral characteristics can be made.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to ethyl group) |

| ~7.25 | d, J ≈ 8.0 Hz | 2H | Ar-H (meta to ethyl group) |

| ~7.20 | s | 2H | NH ₂ |

| ~6.20 | s | 1H | Thiophene-H |

| ~3.70 | s | 3H | OCH ₃ |

| ~2.65 | q, J ≈ 7.6 Hz | 2H | CH ₂CH₃ |

| ~1.20 | t, J ≈ 7.6 Hz | 3H | CH₂CH ₃ |

Justification: The chemical shifts for the aromatic protons are based on typical values for a 1,4-disubstituted benzene ring. The singlet for the thiophene proton is consistent with data for similar 4-aryl-2-aminothiophenes.[4] The chemical shifts and coupling constants for the ethyl group and the methyl ester are standard. The broad singlet for the amino protons is also characteristic.[4]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C =O (ester) |

| ~160.0 | C -NH₂ (thiophene) |

| ~145.0 | Ar-C (para to ethyl group) |

| ~142.0 | C -Ar (thiophene) |

| ~132.0 | Ar-C (ipso) |

| ~128.5 | Ar-C H |

| ~126.0 | Ar-C H |

| ~105.0 | C -COOCH₃ (thiophene) |

| ~98.0 | C -H (thiophene) |

| ~51.0 | OC H₃ |

| ~28.0 | C H₂CH₃ |

| ~15.5 | CH₂C H₃ |

Justification: The chemical shifts are estimated based on the values reported for similar 2-aminothiophene-3-carboxylates.[5] The assignments for the aromatic and thiophene carbons are consistent with the expected electronic effects of the substituents.

Predicted Infrared (IR) Spectrum (KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3300 | Strong, Broad | N-H stretching (amino group) |

| ~2960 | Medium | C-H stretching (aliphatic) |

| ~1670 | Strong | C=O stretching (ester) |

| ~1600 | Medium | C=C stretching (aromatic and thiophene) |

| ~1580 | Medium | N-H bending |

| ~1250 | Strong | C-O stretching (ester) |

Justification: The characteristic peaks for the amino group (N-H stretch and bend) and the ester carbonyl group (C=O stretch) are expected in these regions based on numerous examples of similar structures.[4]

Predicted Mass Spectrum (EI)

| m/z | Predicted Fragment |

| ~275 | [M]⁺ (Molecular Ion) |

| ~260 | [M - CH₃]⁺ |

| ~244 | [M - OCH₃]⁺ |

| ~216 | [M - COOCH₃]⁺ |

Justification: The molecular ion peak is predicted based on the molecular formula (C₁₅H₁₇NO₂S). The fragmentation pattern is expected to involve the loss of the methyl and methoxy groups from the ester functionality.

Workflow for Spectroscopic Analysis

Caption: A streamlined workflow for the complete spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The detailed experimental protocol, based on the well-established Gewald reaction, offers a clear and reproducible method for obtaining this valuable chemical intermediate. The predicted spectroscopic data, grounded in the analysis of closely related compounds, serves as a reliable reference for researchers to confirm the identity and purity of their synthesized material. This comprehensive guide is intended to empower scientists in their pursuit of novel therapeutic agents and advanced materials.

References

- Mobinikhaledi, A., Foroughifar, N., & Ebrahimi, S. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5495-5498.

-

Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210476. Available at: [Link]

-

Wikipedia contributors. (2023, December 12). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2014). International Journal of Pharmacy and Biological Sciences, 4(2), 143-149.

-

Peruncheralathan, S., & Ila, H. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33. Available at: [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2-aminothiophene core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its synthetic tractability, primarily through the robust Gewald reaction, and its ability to engage with a wide array of biological targets have established it as a cornerstone for the development of novel therapeutics. This guide provides an in-depth exploration of the diverse biological activities of 2-aminothiophene derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their potential.

The Synthetic Heart: The Gewald Reaction

A deep understanding of the biological potential of 2-aminothiophene derivatives begins with an appreciation for their synthesis. The Gewald three-component reaction is a one-pot synthesis that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.

The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester, malononitrile, or other active methylene compound in the presence of elemental sulfur and a base, such as morpholine or triethylamine. The versatility of the Gewald reaction allows for the introduction of a wide range of substituents on the thiophene ring, enabling the generation of diverse chemical libraries for biological screening.

Mechanism of the Gewald Reaction:

The reaction proceeds through a Knoevenagel condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur to the β-carbon, cyclization, and subsequent tautomerization and aromatization to yield the 2-aminothiophene product.

Caption: A simplified workflow of the Gewald reaction for the synthesis of 2-aminothiophene derivatives.

Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has focused on the anticancer potential of 2-aminothiophene derivatives. These compounds have demonstrated cytotoxic and cytostatic effects against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Mechanism of Action:

The anticancer mechanisms of 2-aminothiophene derivatives are multifaceted and depend on the specific substitution pattern of the molecule. Key mechanisms include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and activating caspases.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell proliferation.

-

Enzyme Inhibition: Specific derivatives have been shown to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2) and tubulin polymerization.

Exemplary Compounds and In Vitro Efficacy:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| SB-44 | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 | Induction of sub-G1 phase |

| SB-83 | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 | Induction of sub-G1 phase |

| SB-200 | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 | Decrease in S/G2/M phase, Apoptosis |

| Compound 5 | Hepatocellular Carcinoma (HepG-2) | 0.59 (VEGFR-2 inhibition) | VEGFR-2 and β-tubulin polymerization inhibition |

| Compound 21 | Hepatocellular Carcinoma (HepG-2) | 1.29 (VEGFR-2 inhibition) | VEGFR-2 and β-tubulin polymerization inhibition |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene derivatives and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of compounds.

Antimicrobial Activity: Combating Bacterial Resistance

2-Aminothiophene derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[1] Their mechanisms of action are diverse and can include the disruption of bacterial cell processes and the inhibition of essential enzymes.

Mechanism of Action:

A notable mechanism of action for some 2-aminothiophene derivatives is the inhibition of bacterial efflux pumps .[2][3] These pumps are a major contributor to antibiotic resistance, as they actively transport antimicrobial agents out of the bacterial cell. By inhibiting these pumps, 2-aminothiophene derivatives can restore the efficacy of conventional antibiotics. For instance, certain derivatives have been shown to potentiate the activity of ciprofloxacin against resistant strains of Staphylococcus aureus by inhibiting the NorA and MepA efflux pumps.[2][3]

Exemplary Compounds and In Vitro Efficacy:

| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Noteworthy Activity |

| Thiophene derivatives 4, 5, and 8 | Acinetobacter baumannii (Colistin-Resistant) | 16-32 | Bactericidal effects |

| Thiophene derivatives 4, 5, and 8 | Escherichia coli (Colistin-Resistant) | 8-32 | Bactericidal effects |

| Compound S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/ml | Broad-spectrum activity |

| Compounds P4, P7, and P8 | Staphylococcus aureus (NorA/MepA overexpressing) | >128 (alone) | Potentiates ciprofloxacin (4-fold MIC reduction) |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution: Prepare a two-fold serial dilution of the 2-aminothiophene derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: A procedural overview of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 2-Aminothiophene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.

Mechanism of Action:

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Exemplary Compound and In Vitro/In Vivo Efficacy:

| Compound | Assay | Result |

| VIIa (2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide) | COX-2 Inhibition | IC50 = 0.29 µM (Selectivity Index: 67.24) |

| VIIa | Protein Denaturation Assay | 93% inhibition (IC50 = 0.54 µM) |

| Generic 2-aminothiophene derivative | Carrageenan-induced paw edema | 35.9% - 52.8% reduction in inflammation |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the 2-aminothiophene derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a set period (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Caption: Workflow for the carrageenan-induced paw edema model to assess anti-inflammatory activity.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

The neuroprotective potential of 2-aminothiophene derivatives is a growing area of research, with promising implications for the treatment of neurodegenerative disorders like Alzheimer's disease.

Mechanism of Action:

One of the key mechanisms being explored is the inhibition of acetylcholinesterase (AChE) .[4] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a decline in acetylcholine levels, leading to cognitive impairment. By inhibiting AChE, 2-aminothiophene derivatives can increase the levels and duration of action of acetylcholine in the brain. Additionally, these compounds are being investigated for their ability to protect neurons from oxidative stress, a common pathological feature of neurodegenerative diseases. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study the neuroprotective effects of compounds against oxidative stress-induced cell death.[5][6][7][8]

Exemplary Compound and In Vitro Efficacy:

| Compound | Target | IC50/Activity |

| IIId (2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) | Acetylcholinesterase | 60% inhibition (more potent than donepezil) |

Experimental Workflow: Assessing Neuroprotection in SH-SY5Y Cells

This workflow outlines the general steps to evaluate the neuroprotective effects of 2-aminothiophene derivatives against oxidative stress in a neuronal cell line.

Caption: A general workflow for evaluating the neuroprotective effects of compounds in SH-SY5Y cells.

Conclusion

The 2-aminothiophene scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its diverse range of biological activities, makes it an attractive starting point for drug development programs targeting cancer, infectious diseases, inflammation, and neurodegenerative disorders. The continued exploration of the vast chemical space accessible through derivatives of this core structure, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the identification of novel clinical candidates in the years to come.

References

-

de Sousa Fernandes, P. A., et al. (2020). 2-Aminothiophene derivatives reduce resistance to fluoroquinolones in Staphylococcus aureus strains which overexpress NorA and MepA efflux pumps. ChemMedChem, 15(8), 735-745. Available from: [Link]

-

de Sousa Fernandes, P. A., et al. (2025). 2-Aminothiophene derivatives reduce resistance to fluoroquinolones in Staphylococcus aureus strains which overexpress NorA and MepA efflux pumps. ResearchGate. Available from: [Link]

-

de la Torre, B. G., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1424157. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1347. Available from: [Link]

-

Félix, R. P., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 29(1), 227. Available from: [Link]

-

Ghareb, N., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(45), 31631-31646. Available from: [Link]

-

Hassan, A. S., et al. (2013). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 18(4), 3966-3981. Available from: [Link]

-

Li, Y., et al. (2024). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. BMC Biotechnology, 24(1), 89. Available from: [Link]

-

Manjula, S. N., et al. (2011). Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Der Pharma Chemica, 3(5), 273-279. Available from: [Link]

-

Molina Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available from: [Link]

-

Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research, 1(1). Available from: [Link]

-

Nataraj, J., et al. (2020). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. Neural Regeneration Research, 15(1), 118-125. Available from: [Link]

-

Noolvi, M. N., et al. (2013). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available from: [Link]

-

Petruk, G., et al. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Frontiers in Pharmacology, 15, 1358705. Available from: [Link]

-

Reddy, B. A., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 317-322. Available from: [Link]

-

Sadek, B., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 289. Available from: [Link]

-

Said, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(14), 5364. Available from: [Link]

-

Sant'Anna, C. M. R., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem, 15(8), 735-745. Available from: [Link]

-

Sharma, A., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Future Journal of Pharmaceutical Sciences, 5(1), 6. Available from: [Link]

-

da Silva, G. N., et al. (2023). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1332-1341. Available from: [Link]

-

da Silva, G. N., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. European Journal of Medicinal Chemistry, 122, 581-589. Available from: [Link]

-

Tchekalarova, J., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences, 23(22), 14336. Available from: [Link]

-

Verma, A., et al. (2016). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 6(2), 1-10. Available from: [Link]

Sources

- 1. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene derivatives reduce resistance to fluoroquinolones in Staphylococcus aureus strains which overexpress NorA and MepA efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]

- 8. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel Thiophene Carboxylates for Drug Discovery

Abstract

The thiophene ring is a privileged heterocyclic scaffold, integral to a multitude of FDA-approved drugs and clinical candidates due to its unique physicochemical properties and versatile biological activities.[1] As a bioisostere of the benzene ring, it enhances molecular interactions with biological targets, often improving potency, selectivity, and pharmacokinetic profiles.[2] Thiophene carboxylates, in particular, serve as crucial building blocks and key pharmacophores in the development of novel therapeutics, demonstrating anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of core and emerging synthetic strategies for accessing novel thiophene carboxylate compounds. We will dissect the mechanistic underpinnings of established name reactions, provide field-proven experimental protocols, and discuss modern catalytic approaches, thereby offering a comprehensive technical resource for the synthesis of these vital medicinal chemistry intermediates.

The Strategic Importance of the Thiophene Carboxylate Moiety

The incorporation of a thiophene nucleus into a drug candidate is a strategic decision rooted in medicinal chemistry principles. The sulfur heteroatom alters the electronic distribution compared to a phenyl ring, enabling unique interactions such as hydrogen bonding and π-stacking, which are critical for molecular recognition at enzyme active sites and receptors.[2] The carboxylate group (-COOH or its ester/amide derivatives) further enhances this utility by providing a key site for hydrogen bonding and serving as a versatile synthetic handle for molecular elaboration and library generation.[5] This combination of a tunable aromatic system and a reactive functional group makes thiophene carboxylates exceptionally valuable starting points for drug discovery campaigns targeting a wide range of diseases.[1][5]

Foundational Synthetic Methodologies: Building the Thiophene Core

The construction of the thiophene ring can be achieved through several robust and well-established cyclization strategies. The choice of method is often dictated by the desired substitution pattern on the final product.

The Gewald Aminothiophene Synthesis: A Gateway to Functionalized Thiophenes

The Gewald reaction is a powerful and highly versatile one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.[6][7] First reported in 1966, this method is a cornerstone of heterocyclic chemistry due to its operational simplicity and use of readily available starting materials.[8] The resulting 2-amino group serves as an excellent synthetic handle that can be further transformed, for instance, into a diazonium salt and subsequently into a carboxylate function, making this a vital indirect route to the target compounds.

Causality and Mechanism: The reaction proceeds through a sequence initiated by a base-catalyzed Knoevenagel condensation between a ketone (or aldehyde) and an active methylene nitrile (like ethyl cyanoacetate).[8][9] This step forms a stable α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur is followed by an intramolecular cyclization, where the newly formed thiolate attacks the cyano group.[9] Tautomerization of the resulting imine affords the final, stable 2-aminothiophene product.[9] The choice of base (e.g., morpholine, triethylamine) is critical for promoting both the initial condensation and the subsequent cyclization steps.[7]

Diagram: Gewald Aminothiophene Synthesis Workflow

Caption: General workflow for the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate This protocol is a generalized procedure based on common practices and should be optimized for specific substrates.[6]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and ethanol (20 mL).

-

Addition of Reagents: To the stirred solution, add elemental sulfur (12 mmol) followed by the dropwise addition of morpholine (15 mmol) as the base catalyst.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Isolation: If a solid precipitate forms, collect the crude product by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure 2-aminothiophene.[6]

The Fiesselmann Thiophene Synthesis: Direct Access to Hydroxy-Thiophene Carboxylates

The Fiesselmann synthesis provides a direct and elegant route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[10] This method involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[9][11]

Causality and Mechanism: The reaction is initiated by the deprotonation of the thioglycolic acid ester by a base (e.g., sodium ethoxide), forming a thiolate. This thiolate then acts as a nucleophile, attacking the triple bond of the α,β-acetylenic ester in a conjugate addition.[10] A subsequent intramolecular cyclization (Dieckmann condensation) occurs, followed by the elimination of an alcoholate to form a β-keto ester intermediate.[10][12] This intermediate finally tautomerizes to the more stable 3-hydroxythiophene product. The regioselectivity is controlled by the initial nucleophilic attack on the acetylenic system.

Diagram: Fiesselmann Synthesis Mechanism

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Discovery and synthesis of substituted thiophenes

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Thiophenes

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a "Contaminant"

The story of thiophene begins not with a targeted discovery, but with an observation of an impurity. In 1882, Victor Meyer, while demonstrating a lecture experiment, found that the typical blue color reaction between isatin and sulfuric acid failed when he used pure, synthetically derived benzene.[1][2] The reaction, it turned out, was characteristic of the crude benzene distilled from coal tar, which contained a sulfur-containing heterocyclic compound he named "thiophene."[2] From this serendipitous discovery, the thiophene nucleus has evolved into what medicinal chemists refer to as a "privileged scaffold."[2][3] Its structural similarity to a phenyl ring allows it to act as a bioisostere, while the sulfur heteroatom introduces unique electronic properties and potential for hydrogen bonding, enhancing drug-receptor interactions.[3] Today, thiophene derivatives are integral components of numerous blockbuster drugs and advanced organic materials, making the study of their synthesis a cornerstone of modern organic and medicinal chemistry.[4][5][6]

This guide provides a comprehensive exploration of the core synthetic strategies for constructing and functionalizing the thiophene ring, grounded in mechanistic understanding and practical application.

Part 1: Foundational Strategies for Thiophene Ring Construction (De Novo Synthesis)

The most elegant and common approaches to substituted thiophenes involve building the heterocyclic ring from acyclic precursors. These named reactions remain fundamental tools in the synthetic chemist's arsenal.

The Paal-Knorr Thiophene Synthesis

First reported in 1884, the Paal-Knorr synthesis is a robust method for converting 1,4-dicarbonyl compounds into substituted thiophenes.[7][8] The reaction's value lies in its directness and ability to generate polysubstituted products.[7]

Causality of Reagent Choice: The core of this transformation is the introduction of a sulfur atom and subsequent dehydration to achieve aromaticity. Traditionally, phosphorus pentasulfide (P₄S₁₀) was the reagent of choice. However, P₄S₁₀ is a harsh reagent that can lead to side products, including furan derivatives, due to its powerful dehydrating nature.[1][9] In modern synthesis, Lawesson's reagent is often preferred. It is more soluble in organic solvents and generally provides cleaner reactions and higher yields under milder conditions.[7][9]

Reaction Mechanism: The mechanism involves the initial thionation of one or both carbonyl groups by the sulfurizing agent. This is followed by an intramolecular nucleophilic attack of the enol or enethiol tautomer onto the other carbonyl or thiocarbonyl, leading to a cyclic intermediate. A final dehydration step, driven by the formation of the stable aromatic ring, yields the thiophene product.[7]

Caption: Generalized mechanism of the Paal-Knorr thiophene synthesis.

The Gewald Aminothiophene Synthesis

Reported by Karl Gewald in 1966, this reaction is arguably the most important and versatile method for synthesizing 2-aminothiophenes.[2][10][11] These products are crucial building blocks for many biologically active compounds and condensed heterocyclic systems.[10]

Expertise in Application: The Gewald reaction is a multi-component reaction (MCR), which is a significant advantage in medicinal chemistry for building molecular diversity.[12][13] It combines an α-methylene carbonyl compound (a ketone or aldehyde), an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[12][14] The mild reaction conditions and the ready availability of starting materials contribute to its widespread use.[11]

Reaction Mechanism: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile.[1][14] The base then facilitates the addition of sulfur to the α-carbon of the nitrile. The resulting intermediate undergoes intramolecular cyclization, where the sulfur attacks the cyano group, followed by tautomerization to yield the stable 2-aminothiophene.[1][15]

Caption: Key steps of the Gewald aminothiophene synthesis.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann, this method provides access to highly functionalized hydroxy- and aminothiophenes, which are less accessible through other routes.[16][17] The reaction condenses α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[17][18]

Mechanistic Insight: The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the triple bond of the acetylenic ester.[1][17] A second addition can occur, leading to a thioacetal intermediate.[1] Deprotonation and subsequent intramolecular cyclization (a Dieckmann-like condensation) forms a thiolane ring. Elimination and tautomerization, driven by aromatization, yield the final 3-hydroxythiophene product.[16][17] A key variation involves using substrates with a nitrile group instead of an ester, which leads to the formation of 3-aminothiophenes.[16][17]

Caption: Simplified workflow of the Fiesselmann synthesis.

The Hinsberg Synthesis

The Hinsberg synthesis is a classic method that constructs the thiophene ring by condensing an α-diketone with diethyl thiodiglycolate in the presence of a strong base.[19][20] This reaction is particularly useful for preparing 3,4-disubstituted thiophene-2,5-dicarboxylates.

Underlying Principle: This reaction is mechanistically related to the Stobbe condensation.[21] The base (e.g., sodium ethoxide) deprotonates the carbon alpha to both the sulfur atom and an ester carbonyl, generating a nucleophile. This nucleophile attacks one of the carbonyls of the α-diketone. A subsequent intramolecular condensation involving the second carbonyl and the other ester group closes the ring. The final product is typically obtained after hydrolysis and decarboxylation of the initial ester products.[21][22]

Part 2: The Thiophene Scaffold in Drug Discovery and Materials Science

The synthetic accessibility of diverse substitution patterns on the thiophene ring has made it a cornerstone in both medicinal chemistry and materials science.

Thiophene in Pharmaceuticals

The thiophene ring is present in a wide array of FDA-approved drugs, demonstrating its therapeutic versatility.[3][4] Its ability to modulate pharmacokinetic and pharmacodynamic properties makes it a valuable tool for drug designers.

| Drug Name | Therapeutic Class | Significance of Thiophene Ring |

| Clopidogrel | Antiplatelet | The thiophene ring is essential for metabolic activation by cytochrome P450 enzymes.[2] |

| Olanzapine | Antipsychotic | The thienobenzodiazepine core is critical for its binding affinity to dopamine and serotonin receptors.[2][3] |

| Ticarcillin | Antibiotic | Acts as a bioisostere for the phenyl group in earlier penicillins, enhancing activity against Gram-negative bacteria.[2] |

| Raltitrexed | Anticancer | The thiophene moiety mimics the natural folate substrate, enabling inhibition of thymidylate synthase.[5] |

| Suprofen | Anti-inflammatory | The thiophene group is part of the core structure responsible for inhibiting cyclooxygenase (COX) enzymes.[3] |

Thiophene in Materials Science

In materials science, the electron-rich nature of the thiophene ring allows for the construction of conjugated polymers and oligomers with valuable electronic and optical properties.[5][6] These materials are foundational to the field of organic electronics.

-

Organic Photovoltaics (OPVs): Fused thiophene derivatives are excellent electron donors and are used to create materials that absorb sunlight efficiently.[23]

-

Organic Field-Effect Transistors (OFETs): The ability of polythiophenes to self-assemble into ordered structures facilitates charge transport, making them effective semiconductors.[6]

-

Fluorescent Materials: Strategic substitution can tune the emission properties of thiophene-based molecules, leading to applications in organic light-emitting diodes (OLEDs) and biological imaging.[24]

Part 3: Validated Experimental Protocols

The following protocols are generalized representations of standard laboratory procedures for two of the most common thiophene syntheses.

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction, a cornerstone for producing highly functionalized 2-aminothiophenes.[13]

Step-by-Step Methodology:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in 50 mL of ethanol.

-

Catalyst Addition: Add triethylamine (15 mmol) dropwise to the stirred suspension. The choice of a tertiary amine base is critical as it facilitates the initial Knoevenagel condensation without significantly hydrolyzing the ester.[13]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Allow the mixture to cool to room temperature. A solid precipitate will often form. If not, reduce the solvent volume under reduced pressure. Pour the mixture into 100 mL of ice-water and stir for 15 minutes.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Final Product: Dry the resulting solid under vacuum to yield the target 2-aminothiophene derivative. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene

This protocol utilizes microwave irradiation to accelerate the classic Paal-Knorr synthesis, significantly reducing reaction times.[7]

Step-by-Step Methodology:

-

Reagent Setup: In a 10 mL microwave reaction vessel, place acetonylacetone (5 mmol) and Lawesson's reagent (2.5 mmol). Add 5 mL of anhydrous toluene.

-

Safety Precaution: Lawesson's reagent is the preferred sulfurizing agent for its solubility and milder reactivity compared to P₄S₁₀.[7][9] The reaction should be performed in a well-ventilated fume hood as toxic hydrogen sulfide gas can be a byproduct.[9]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. The use of microwave heating provides rapid and uniform energy transfer, dramatically accelerating the cyclization and dehydration steps.

-

Work-up: After the vessel has cooled, quench the reaction by carefully adding 10 mL of a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure 2,5-dimethylthiophene.

References

- Fiesselmann thiophene synthesis - Wikiwand.

- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC - PubMed Central. Available at: [Link]

-

Scheme 6. Mechanism of Fiesselmann thiophene synthesis. - ResearchGate. Available at: [Link]

-

Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature - PubMed. Available at: [Link]

-

Fiesselmann thiophene synthesis - Wikipedia. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available at: [Link]

-

Recent Achievement in the Synthesis of Thiophenes - Bentham Science Publishers. Available at: [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities - Taylor & Francis. Available at: [Link]

-

Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed. Available at: [Link]

-

Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Gewald Reaction - Organic Chemistry Portal. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - ResearchGate. Available at: [Link]

-

Recent progress in multicomponent reactions for the synthesis of thiophene derivatives - Taylor & Francis. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Available at: [Link]

-

Fiesselmann thiophene synthesis - Semantic Scholar. Available at: [Link]

-

Synthesis and Applications of Thiophene Derivatives as Organic Materials - ResearchGate. Available at: [Link]

-

The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials | Request PDF - ResearchGate. Available at: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Available at: [Link]

-

Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Available at: [Link]

-

Hinsberg synthesis of thiophene derivatives - Semantic Scholar. Available at: [Link]

-

Thiophene synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Paal–Knorr synthesis - Wikipedia. Available at: [Link]

-

Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC - PubMed Central. Available at: [Link]

-

Gewald reaction - Wikipedia. Available at: [Link]

-

Hinsberg Thiophene synthesis - YouTube. Available at: [Link]

-

Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene - Books. Available at: [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available at: [Link]

-

Thiophene and Furan Synthesis Methods | PDF | Chemical Reactions - Scribd. Available at: [Link]

-

Full article: Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities - Taylor & Francis. Available at: [Link]

-

Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3).. Available at: [Link]

-